N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Mécanisme D'action
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide exerts its inhibitory effect on the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding site of IKKβ and prevents its phosphorylation, thereby blocking the downstream activation of NF-κB. This results in the inhibition of the transcription of pro-inflammatory genes and the suppression of inflammation and immune responses.
Biochemical and Physiological Effects
In addition to its inhibitory effect on the NF-κB pathway, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and invasion. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide for lab experiments is its potency and specificity for IKKβ inhibition. This compound has been shown to be highly effective at inhibiting IKKβ activity at low concentrations, and to have minimal off-target effects. However, this compound has some limitations in terms of its solubility and stability. This compound is poorly soluble in water and requires the use of organic solvents for in vitro experiments. In addition, this compound is unstable in aqueous solutions and can degrade over time, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the study of N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. In addition, the combination of this compound with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects. Finally, further studies are needed to elucidate the long-term safety and toxicity of this compound in vivo, as well as its potential effects on immune function and host defense mechanisms.
Méthodes De Synthèse
The synthesis of N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-aminopyridine with 2,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form the final product. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In inflammation and autoimmune disorders, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, and to ameliorate disease symptoms in animal models.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-21-12-9-14(23-3)13(22-2)8-10(12)16(20)24-19-15(17)11-6-4-5-7-18-11/h4-9H,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGPFYDCXDXCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)ON=C(C2=CC=CC=N2)N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)O/N=C(/C2=CC=CC=N2)\N)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.